![molecular formula C19H21FN4O2S B2705183 7-Butyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893906-44-0](/img/structure/B2705183.png)
7-Butyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Butyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C19H21FN4O2S and a molecular weight of 388.46. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds known for their wide range of pharmacological effects .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of this compound would require more specialized tools to analyze.Chemical Reactions Analysis
Pyrimidines, including this compound, can undergo a variety of chemical reactions . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in these reactions .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
Research on similar pyrimidine derivatives has provided insights into their molecular structures and crystallography. For instance, studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal how different substituents influence their molecular packing, hydrogen bonding, and crystal structures (Trilleras et al., 2009). These structural insights are crucial for understanding the physicochemical properties of the compounds, potentially guiding the design of new molecules with desired characteristics.
Synthetic Chemistry
The synthesis and modification of pyrimidine derivatives have been a focus of several studies, highlighting methodologies to introduce various functional groups that can significantly alter the chemical behavior and biological activity of the compounds. For example, research demonstrates the alkylation of pyrimidines to produce different alkylated derivatives, offering pathways to diversify the chemical space of pyrimidine-based compounds for further application in drug discovery and development (Kvasha et al., 2004).
Photophysical Properties
Pyrimidine derivatives, including those with specific substituents like sulfanyl or fluorophenyl groups, have been studied for their photophysical properties. Such compounds exhibit distinct emission behaviors and photoluminescence quantum yields, making them candidates for applications in light-emitting devices and sensors (Constable et al., 2014). Understanding these properties is crucial for the development of new materials for optical applications.
Biological Activity
Pyrimidine derivatives have shown potential in various biological applications, including their use as inhibitors against different cancer cell lines. Studies have synthesized and evaluated the biological activities of such compounds, indicating their efficacy in inhibiting the proliferation of specific cancer cells (Liu et al., 2016). This highlights the potential of pyrimidine derivatives in medicinal chemistry and drug development.
Wirkmechanismus
Eigenschaften
IUPAC Name |
7-butyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-4-5-10-14-21-16-15(18(25)24(3)19(26)23(16)2)17(22-14)27-11-12-8-6-7-9-13(12)20/h6-9H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSINMPJQHFLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC3=CC=CC=C3F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2705101.png)
![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)
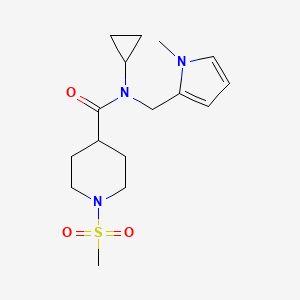
![1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2705104.png)

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)
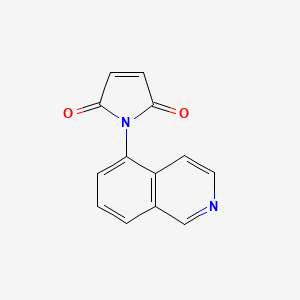
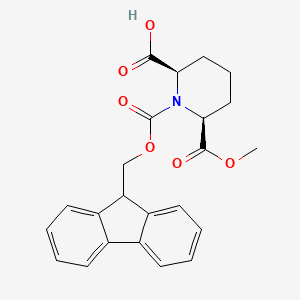
![(Z)-1-benzyl-3-(((3-chloro-4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2705111.png)

![5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2705115.png)
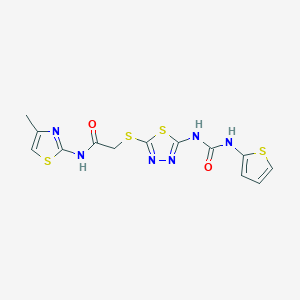
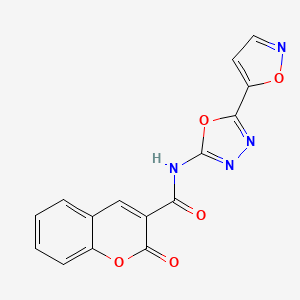
![9-Phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2705119.png)
